4-Androsten-4-ol-3,17-dione

描述

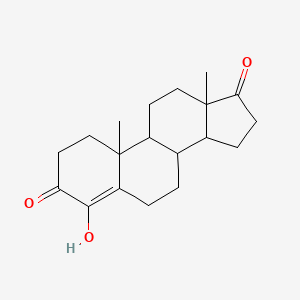

Structure

2D Structure

3D Structure

属性

IUPAC Name |

4-hydroxy-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26O3/c1-18-10-8-15(20)17(22)14(18)4-3-11-12-5-6-16(21)19(12,2)9-7-13(11)18/h11-13,22H,3-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSVMTWJCGUFAOD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(=O)C(=C1CCC3C2CCC4(C3CCC4=O)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

566-48-3 | |

| Record name | 4-Androsten-4-ol-3,17-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Derivation of 4 Androsten 4 Ol 3,17 Dione

Chemical Synthesis Pathways from 4-Androstene-3,17-dione

The primary route for synthesizing 4-Androsten-4-ol-3,17-dione from 4-Androstene-3,17-dione involves a two-step sequence that begins with an oxidative reaction at the C4-C5 double bond, followed by a transformation to yield the final enol structure.

The synthesis initiates with the oxidation of the Δ4 double bond of the starting material, 4-Androstene-3,17-dione. This can be achieved through two main oxidative pathways: dihydroxylation or epoxidation. wikipedia.orgvulcanchem.comacs.org

Dihydroxylation Pathway: One established method involves the hydroxylation of 4-Androstene-3,17-dione using an oxidizing agent like Osmium Tetroxide (OsO₄). wikipedia.orgresearchgate.net This reaction targets the double bond to form intermediate diols. Following the hydroxylation, a subsequent step involves the alkaline dehydration of these diols. wikipedia.orgresearchgate.net This elimination reaction removes a water molecule and re-forms a double bond, but this time with the hydroxyl group attached at the C4 position, resulting in the stable enol product, this compound. wikipedia.org

Epoxidation-Hydrolysis Pathway: An alternative oxidative route is the epoxidation of the C4-C5 double bond in 4-Androstene-3,17-dione. vulcanchem.comresearchgate.net This creates a reactive epoxide ring. The subsequent transformation is an acid-catalyzed hydrolysis of the epoxide. acs.org The acidic environment facilitates the opening of the epoxide ring, leading to the formation of a hydroxyl group at C4 and yielding the target compound. vulcanchem.comacs.org

Table 1: Synthesis Reaction Pathways

| Step | Pathway | Reagents/Conditions | Intermediate Product | Final Product |

|---|---|---|---|---|

| 1 | Dihydroxylation | Osmium Tetroxide (OsO₄) | Diol derivatives | This compound |

| 2 | Dehydration | Alkaline medium | ||

| 1 | Epoxidation | Peroxy acids | Epoxide derivatives | This compound |

| 2 | Hydrolysis | Acid catalyst (e.g., H₂SO₄) |

The efficiency and purity of the synthesized this compound are critical aspects of the laboratory process. Yields can vary depending on the specific pathway and reaction conditions employed.

Purification of the final product is essential to remove unreacted starting materials, intermediates, and byproducts. Standard laboratory techniques are employed for this purpose. Column chromatography, often using silica (B1680970) gel, is a common method to separate the desired compound from the reaction mixture. google.commdpi.com Following chromatographic purification, recrystallization is frequently used to obtain the compound in a highly pure, crystalline form. google.com The choice of solvent for recrystallization is critical and can include mixtures like methylene (B1212753) chloride-normal hexane. google.com

Table 2: Synthesis Yield and Purification Data

| Starting Material | Synthesis Pathway | Reported Overall Yield | Purification Methods | Reference |

|---|---|---|---|---|

| 4-Androstene-3,17-dione | Hydroxylation with OsO₄, followed by alkaline dehydration | 47% | Not specified in source | researchgate.net |

| Testosterone (B1683101) | Jones oxidation, then hydroxylation with OsO₄ and alkaline dehydration | 23% | Not specified in source | wikipedia.org |

| Androstane-4-ene-3,17-dione | Dehydrogenation with DDQ | 10-40% | Column Chromatography | google.com |

Mechanistic Studies of Aromatase Inhibition by 4 Androsten 4 Ol 3,17 Dione

Inhibition Kinetics and Potency Characterization

The inhibitory effect of 4-Androsten-4-ol-3,17-dione on aromatase has been quantified through kinetic studies, which define its potency and the nature of its interaction with the enzyme.

The potency of an inhibitor is often expressed by its inhibition constant (Ki), which represents the concentration of inhibitor required to produce half-maximum inhibition. A lower Ki value signifies a higher affinity of the inhibitor for the enzyme and thus greater potency. For this compound, various studies have reported its inhibitory constants, including Ki and IC50 values (the concentration of an inhibitor that reduces the enzyme activity by 50%).

Reported values indicate that it is a powerful inhibitor of aromatase. For instance, it has been shown to inhibit human placental aromatase with an apparent Ki of approximately 27 nM to 50 nM. lookchem.comtandfonline.com Comparative experiments have determined its IC50 value to be around 42 nM to 44 nM. uc.ptcaldic.com These values are comparable to or better than other known aromatase inhibitors, underscoring its high affinity for the enzyme.

The inhibitory mechanism of this compound is complex, exhibiting characteristics of both competitive and irreversible inhibition. Initially, the compound was described as a competitive inhibitor, meaning it competes with the natural substrate, androstenedione (B190577), for binding to the enzyme's active site. tandfonline.com This competitive binding is a result of its structural similarity to the endogenous substrate. lookchem.com

Determination of Inhibition Constant (Ki) Values

Molecular Interactions with Aromatase (Cytochrome P450 19A1)

The inhibitory action of this compound is rooted in its specific molecular interactions with the aromatase enzyme, also known as Cytochrome P450 19A1 (CYP19A1). lookchem.comuniprot.org

Aromatase catalyzes the conversion of androgens to estrogens in a crucial three-step oxidative process. uniprot.orgnih.govnih.gov By binding to the enzyme's active site, this compound acts as a potent inhibitor of this catalytic cascade. nih.gov It effectively blocks the enzyme from converting its natural substrates, androstenedione and testosterone (B1683101), into estrone (B1671321) and estradiol (B170435), respectively. lookchem.comoup.com

The consequence of this interaction is a significant and sustained reduction in estrogen biosynthesis. lookchem.com As a mechanism-based inhibitor, it doesn't simply block the active site temporarily; it leads to the permanent deactivation of the enzyme molecule it binds to. tandfonline.comcaldic.com This irreversible inactivation ensures a prolonged suppression of aromatase activity, thereby causing a marked decrease in the production of estrogens from their androgen precursors. lookchem.comnih.gov In vivo studies have confirmed this potent effect, demonstrating an 80% reduction in plasma estradiol concentrations in rats following treatment. nih.gov

Application of 4 Androsten 4 Ol 3,17 Dione As a Research Tool

Elucidating Mechanisms of Steroid Action in Cellular Models

The specific action of 4-Androsten-4-ol-3,17-dione on aromatase allows researchers to dissect the complex signaling pathways of steroid hormones in laboratory settings.

A significant challenge in steroid research is distinguishing the direct effects of an androgen from the indirect effects mediated by its conversion to an estrogen. Androgens can exert their influence by directly binding to androgen receptors or, following aromatization to estrogens, by acting on estrogen receptors. nih.govresearchgate.net By blocking the aromatase enzyme, this compound effectively prevents the conversion of androgens to estrogens. researchgate.netnih.govpsu.edu This allows researchers to isolate and study the direct, non-aromatized actions of androgens. For instance, in studies of adipose tissue, where androgens can act through both direct and indirect pathways, using an aromatase inhibitor is crucial to understanding the specific contributions of each pathway to metabolic processes. nih.govresearchgate.net

Research has explored the neuroprotective effects of androgens. To determine if this protection is a direct androgenic effect or one mediated by estrogen conversion, this compound has been utilized as a critical research tool. In studies with primary cultures of human neurons, testosterone (B1683101) was found to be neuroprotective against apoptosis (programmed cell death) induced by serum deprivation. researchgate.netnih.govpsu.edu When this compound was added to these neuronal cultures along with testosterone, it did not prevent the neuroprotective effect of testosterone. researchgate.netnih.govpsu.edu This finding strongly indicates that testosterone's neuroprotective action in this model is direct and mediated through the androgen receptor, rather than being an indirect consequence of its aromatization to estrogen. researchgate.netnih.govpsu.edu Further supporting this, the anti-androgen flutamide (B1673489) was able to eliminate the neuroprotection afforded by testosterone. researchgate.netnih.gov

Table 1: Effect of this compound on Testosterone-Mediated Neuroprotection

| Treatment | Observation | Conclusion |

| Testosterone | Neuroprotection against apoptosis | Testosterone has neuroprotective effects |

| Testosterone + this compound | Neuroprotection is maintained researchgate.netnih.govpsu.edu | Testosterone's neuroprotection is not dependent on aromatization to estrogen |

| Testosterone + Flutamide | Neuroprotection is eliminated researchgate.netnih.gov | Testosterone's neuroprotective effect is mediated through the androgen receptor |

Differentiation of Direct Steroid Effects from Aromatization

Studies on Aromatase (CYP19A1) Gene Expression and Activity

The compound is also instrumental in studies focused directly on the aromatase enzyme, which is encoded by the CYP19A1 gene. uniprot.orgsemanticscholar.org

Research into bone metabolism has investigated the role of local estrogen synthesis. Osteoblasts, the cells responsible for bone formation, can express the Cyp19a1 gene and synthesize their own estrogens from androgen precursors. umich.edu Studies have utilized tools like this compound to probe the functional consequences of this local aromatase activity in bone cells. By inhibiting the enzyme, researchers can study how the local production of estrogens within bone tissue influences osteoblast function and gene expression, contributing to the understanding of skeletal health and disease.

Cell-based assays are commonly used to measure the activity of the aromatase enzyme. In these assays, a substrate, often 4-Androstene-3,17-dione (also known as androstenedione), is added to cells that express aromatase. semanticscholar.orgnih.gov The enzyme then converts this substrate into estrone (B1671321). wikipedia.org The rate of this conversion is a direct measure of aromatase activity. To validate these assays and to study the effects of potential inhibitors, compounds like this compound are used as known inhibitors. For example, in studies of chondrosarcoma cells, which can express aromatase, adding 4-Androstene-3,17-dione led to increased cell proliferation, an effect that was diminished by the aromatase inhibitor exemestane, demonstrating the functional activity of the enzyme in these cells. nih.gov

Modulation of Cyp19 Gene Expression in Specific Cell Types (e.g., primary human osteoblasts)

Contribution to Understanding Steroid Biosynthesis and Metabolism Research

The intricate pathways of steroid hormone production and breakdown are a major area of biomedical research. genome.jpmdpi.com Steroids like androgens and estrogens are synthesized from cholesterol through a series of enzymatic steps. genome.jp 4-Androstene-3,17-dione is a key intermediate in these pathways, serving as a direct precursor to both testosterone and estrone. wikipedia.orgnih.gov

This compound, by selectively blocking the final step in estrogen synthesis (the aromatization of androgens), helps researchers to map these metabolic pathways and understand their regulation. researchgate.netnih.gov For example, by preventing the conversion of 4-Androstene-3,17-dione to estrone, researchers can study the alternative metabolic fates of this steroid and how its accumulation might affect other pathways. This is crucial for understanding the balance between androgen and estrogen production and its implications for health and disease. nih.govresearchgate.net

Table 2: Key Steroid Conversions in Biosynthesis Pathways

| Precursor | Enzyme | Product |

| 4-Androstene-3,17-dione | 17β-Hydroxysteroid dehydrogenase | Testosterone wikipedia.org |

| 4-Androstene-3,17-dione | Aromatase (CYP19A1) | Estrone wikipedia.org |

| Testosterone | Aromatase (CYP19A1) | Estradiol (B170435) genome.jp |

Analytical Considerations for 4 Androsten 4 Ol 3,17 Dione in Research

Methodologies for Research Quantification

The accurate quantification of 4-Androsten-4-ol-3,17-dione and related compounds in various biological matrices is crucial for research in areas such as endocrinology, metabolism, and anti-doping science. Several advanced analytical techniques have been developed and validated for this purpose, with chromatography coupled to mass spectrometry being the gold standard.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a widely used technique for the analysis of steroids, including this compound. dshs-koeln.deuu.nl This method typically involves the extraction of the analyte from the sample, followed by derivatization to increase its volatility and improve its chromatographic behavior. The derivatized compound is then separated by gas chromatography and detected by mass spectrometry. nih.gov

For instance, in a study investigating the metabolism of androst-4-ene-3,6,17-trione, GC-MS was used to detect the parent compound and its metabolites in urine. nih.gov The method involved the formation of trimethylsilyl (B98337) (TMS) derivatives. dshs-koeln.de A selective and sensitive GC-MS method operating in selected ion monitoring (SIM) mode was developed for the detection of TMS-enol-TMS-ether derivatives, achieving a limit of detection (LOD) of 5 to 10 ng/mL. nih.gov

Sample preparation for GC-MS analysis often involves solid-phase extraction (SPE) to clean up the sample and concentrate the analytes. uu.nl For example, C18 cartridges can be used for the extraction of steroids from urine. oup.com

Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (LC-MS/MS)

LC-MS and LC-MS/MS have become increasingly popular for the quantification of steroids due to their high sensitivity, specificity, and ability to analyze non-volatile and thermally labile compounds without derivatization. allenpress.comgoogle.com These methods are particularly useful for the simultaneous measurement of multiple steroids in a single sample. allenpress.com

One study described an LC-MS/MS method for the simultaneous quantification of nine steroids, including androstenedione (B190577), in serum or plasma. allenpress.com This method utilized an atmospheric pressure photoionization (APPI) source, which was found to provide a signal intensity 3 to 10 times higher than an atmospheric pressure chemical ionization (APCI) source for steroids. allenpress.com The reliability of the method was demonstrated through correlation with immunoassays, with correlation coefficients ranging from 0.886 to 0.988. allenpress.com

Another study developed a qualitative LC-MS/MS method to detect anabolic androgenic steroids in nutritional supplements. researchgate.net The limit of detection for 4-androsten-3,17-dione (B8810513) was determined by spiking a blank supplement at various concentrations, with repeatability in the range of 8–14%. researchgate.net

Immunoassays

Immunoassays, such as chemiluminescent immunoassays (CLIA), are also employed for the quantitative determination of androstenedione in biological samples like serum and plasma. labsupport.com.ua These methods are based on the competitive binding of the analyte and a labeled tracer to a specific antibody. google.comlabsupport.com.ua While immunoassays can be sensitive and precise, they may sometimes lack the specificity of mass spectrometric methods. allenpress.com Comparisons between LC-MS/MS and ELISA methods have shown that ELISA can result in significantly higher measured concentrations of androstenedione. google.com

Research Findings from Quantification Studies

The application of these analytical methodologies has yielded valuable data in various research contexts. For example, excretion studies in men have used GC-MS to analyze urinary steroid profiles after the administration of 4-androsten-3,17-dione, revealing that the parent compound is almost completely metabolized. oup.com

In another study, deuterium-labeled androst-4-ene-3,17-dione was administered to volunteers, and its metabolites were analyzed by GC-MS. uu.nl This research identified several metabolites and determined their excretion kinetics, providing insights into the metabolic pathways of the compound. uu.nl

The following interactive tables summarize key details from selected research studies on the quantification of androstenedione and related compounds.

Table 1: GC-MS Methodologies for Steroid Quantification

| Study Focus | Analyte(s) | Matrix | Derivatization | Detection Method | Key Findings/Parameters | Citation |

|---|---|---|---|---|---|---|

| Metabolism of androst-4-ene-3,6,17-trione | Androst-4-ene-3,6,17-trione and metabolites | Urine | TMS-enol-TMS-ether | GC-MS (SIM) | LOD: 5-10 ng/mL | nih.gov |

| Metabolism of deuterium-labeled androst-4-ene-3,17-dione | Deuterium-labeled androst-4-ene-3,17-dione and metabolites | Urine | Not specified | GC-MS | Studied excretion kinetics of metabolites. | uu.nl |

Table 2: LC-MS/MS Methodologies for Steroid Quantification

| Study Focus | Analyte(s) | Matrix | Ionization Source | Detection Method | Key Findings/Parameters | Citation |

|---|---|---|---|---|---|---|

| Simultaneous quantification of 9 steroids | Androstenedione and 8 other steroids | Serum/Plasma | APPI | Tandem MS (MRM) | Correlation with immunoassays (r = 0.886-0.988) | allenpress.com |

常见问题

Basic Research Questions

Q. What are the key physicochemical properties of 4-Androsten-4-ol-3,17-dione, and how do they influence its stability in experimental conditions?

- Answer : The compound has a melting point of 199–202°C, a LogP of 3.97 (indicating moderate lipophilicity), and a density of 1.1189 g/cm³. Its stereochemistry includes five defined stereocenters, which may affect solubility and reactivity. Stability is influenced by storage conditions (recommended at 2–8°C) and sensitivity to oxidation due to hydroxyl and ketone groups . For experimental handling, inert atmospheres or antioxidants may be required to prevent degradation.

Q. What chromatographic methods are suitable for quantifying this compound in biological matrices?

- Answer : Reverse-phase HPLC with UV detection (at ~240 nm, typical for conjugated dienones) is commonly used. Mobile phases often combine acetonitrile/water or methanol/water gradients. For enhanced sensitivity, LC-MS/MS with electrospray ionization (ESI) in positive ion mode is preferred, leveraging the compound’s molecular ion ([M+H]+ at m/z 303.2) . Sample preparation may involve solid-phase extraction (SPE) using C18 cartridges to isolate the compound from complex matrices.

Q. What is the established synthetic route for this compound, and how can yield be optimized?

- Answer : A validated synthesis involves hydroxylation of androst-4-ene-3,17-dione using osmium tetroxide and hydrogen peroxide in tert-butanol, followed by potassium hydroxide-mediated deprotection. Key optimizations include controlling reaction temperature (55°C for deprotection) and purification via silica gel chromatography with hexane/ethyl acetate (7:3). Yield improvements (up to 47%) are achieved by minimizing side reactions through precise stoichiometry and anhydrous conditions .

Advanced Research Questions

Q. How does this compound modulate steroidogenesis in H295R adrenocortical cells, and what experimental controls are critical for reproducibility?

- Answer : The compound acts as an aromatase inhibitor, reducing estrogen synthesis by competitively binding to CYP19A1. In H295R cells, co-treatment with 100 nM–1 µM this compound suppresses estradiol production induced by endocrine disruptors like genistein. Critical controls include:

- Baseline testosterone/estradiol levels in untreated cells.

- Co-incubation with substrate (e.g., androstenedione) to confirm enzyme inhibition.

- Use of reference inhibitors (e.g., letrozole) for comparative potency analysis .

Q. What mechanistic insights explain the variable photocatalytic degradation rates (32–58%) of this compound under TiO₂-based systems?

- Answer : Degradation efficiency depends on:

- Catalyst surface area : Nanostructured TiO₂ enhances hydroxyl radical (•OH) generation.

- pH : Optimal activity occurs near pH 7, where the compound’s ionization state favors adsorption.

- Light intensity : UV-A (365 nm) irradiation drives electron-hole pair formation.

- Structural stability : The Δ⁴-ene-3-keto group is susceptible to oxidative cleavage, forming smaller metabolites .

Q. How can enzyme engineering improve the regio- and stereoselectivity of bacterial P450 enzymes for this compound hydroxylation?

- Answer : Directed evolution of P450BM3 (CYP102A1) focuses on substrate-binding pocket residues (e.g., F87, A328) to enhance 16β-hydroxylation activity. Saturation mutagenesis coupled with high-throughput screening (using LC-MS or colorimetric assays for product detection) identifies variants with >80% regioselectivity. Computational docking studies guide rational design by predicting substrate-enzyme interactions .

Q. What analytical challenges arise in detecting boldenone precursors like this compound in animal tissues, and how are they addressed?

- Answer : Challenges include:

- Matrix interference : Lipids/proteins in liver/kidney samples require SPE or QuEChERS cleanup.

- Isomer discrimination : LC-MS/MS with chiral columns (e.g., CHIRALPAK® IG-3) separates α/β isomers.

- Low residual concentrations : Derivatization (e.g., trimethylsilylation) enhances MS sensitivity.

- Metabolite identification : Stable isotope-labeled internal standards (e.g., ¹³C-4-Androsten-4-ol-3,17-dione) validate quantification .

Methodological Notes

- Contradiction Analysis : Discrepancies in degradation rates (e.g., 32% vs. 58%) may stem from differences in experimental setups (e.g., catalyst loading, irradiation time). Meta-analyses should normalize variables like photon flux and initial substrate concentration .

- Safety Protocols : Handling requires PPE (nitrile gloves, safety goggles) and fume hoods due to reproductive toxicity (H360). Spills are managed with absorbents (activated carbon) and ethanol deactivation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。